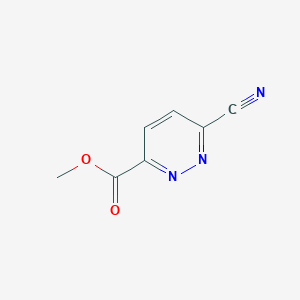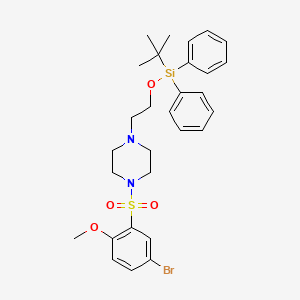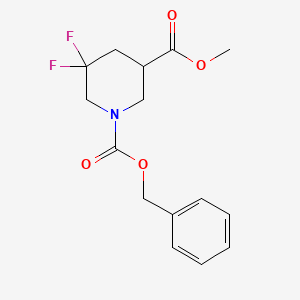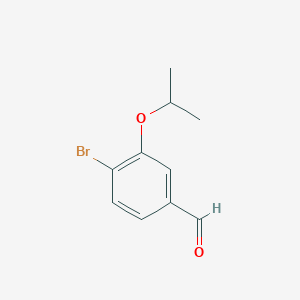
4-Bromo-3-isopropoxybenzaldehyde
Übersicht
Beschreibung
4-Bromo-3-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 . It is a compound that is not currently widely available .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the benzene ring and an isopropoxy group attached to the third carbon.Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
- Synthesis of Indenols and Indanones via Catalytic Cyclic Vinylpalladation: A study by Gevorgyan, Quan, and Yamamoto (1999) demonstrated the use of o-Bromobenzaldehyde in palladium-catalyzed processes to produce indenol derivatives, showcasing the potential for halogenated benzaldehydes in facilitating complex organic syntheses (Gevorgyan, Quan, & Yamamoto, 1999).
Electrocatalysis and Materials Science
- Electrodeposition of Redox-Active Films: Research by Pariente et al. (1996) explored the oxidative electrodeposition of dihydroxybenzaldehydes on glassy carbon electrodes, indicating the utility of benzaldehyde derivatives in creating films with electrocatalytic activities, potentially applicable to biosensors (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).
Analytical Chemistry
- Determination by Gas Chromatography: Shi Jie (2000) developed a method for the separation and determination of 3-bromo-4-hydroxybenzaldehyde by gas chromatography, highlighting the analytical applications of brominated benzaldehydes and potential techniques for analyzing 4-Bromo-3-isopropoxybenzaldehyde (Shi Jie, 2000).
Solution Thermodynamics
- Solubility and Solution Thermodynamics: Wang, Xu, and Xu (2017) investigated the solubility of 4-hydroxybenzaldehyde in various solvents, providing insights into the solubility behavior that could be relevant for the purification or reaction conditions of this compound (Wang, Xu, & Xu, 2017).
Eigenschaften
IUPAC Name |
4-bromo-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQEBVSOZGCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



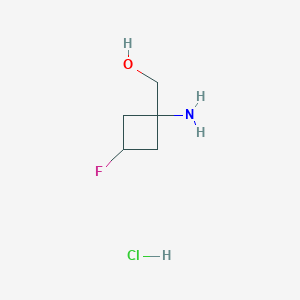

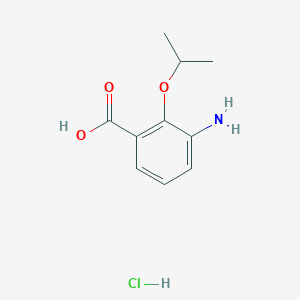
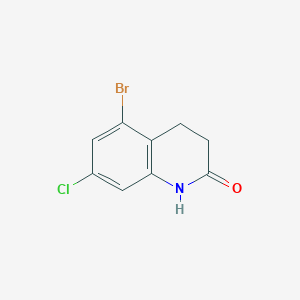
![[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride](/img/structure/B1529054.png)
![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)


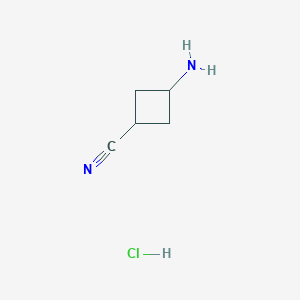
![N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride](/img/structure/B1529064.png)

